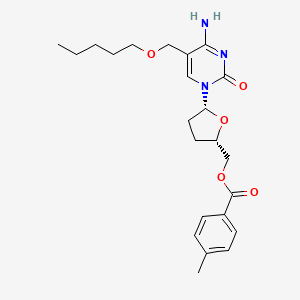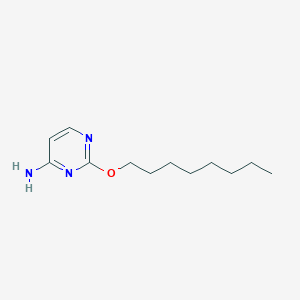
2-(Octyloxy)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octyloxy)pyrimidin-4-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features an octyloxy group attached to the second position of the pyrimidine ring and an amino group at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octyloxy)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine as the core structure.
Alkylation: The pyrimidine undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyloxy group at the second position.
Amination: The resulting 2-(Octyloxy)pyrimidine is then subjected to amination using ammonia or an amine source to introduce the amino group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Octyloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced amines.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Applications De Recherche Scientifique
2-(Octyloxy)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Octyloxy)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The octyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
- 2-(Butyloxy)pyrimidin-4-amine
- 2-(Hexyloxy)pyrimidin-4-amine
- 2-(Decyloxy)pyrimidin-4-amine
Comparison: 2-(Octyloxy)pyrimidin-4-amine is unique due to its specific octyloxy group, which imparts distinct lipophilicity and steric properties compared to shorter or longer alkyl chains. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
60722-68-1 |
|---|---|
Formule moléculaire |
C12H21N3O |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
2-octoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-10-16-12-14-9-8-11(13)15-12/h8-9H,2-7,10H2,1H3,(H2,13,14,15) |
Clé InChI |
LULCMPSWMKNCKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=NC=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



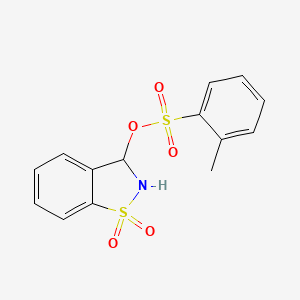
![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
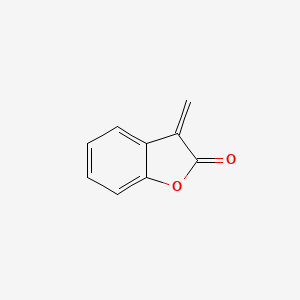


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
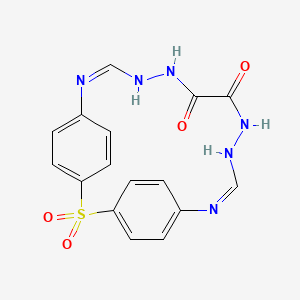
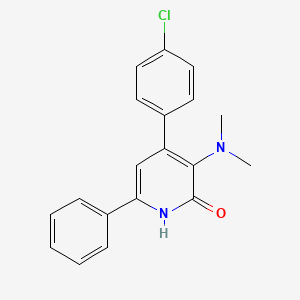
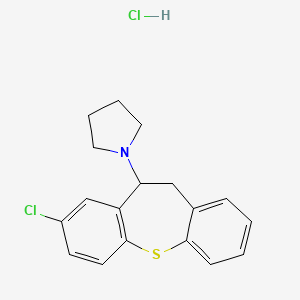
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
